- Unexpected oxidation of nitrendipine. Properties of oxidized nitrendipine and its Cu(II) complex, Journal of Molecular Structure, 2019, 1177, 199-203
Cas no 89267-41-4 (Dehydronitrendipine)
Dehydronitrendipine structure
Product Name:Dehydronitrendipine
Numero CAS:89267-41-4
MF:C18H18N2O6
MW:358.345324993134
CID:724984
Update Time:2024-11-26
Dehydronitrendipine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dehydronitrendipine
- 3,5-Pyridinedicarboxylicacid, 2,6-dimethyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester
- Ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
- BAY-m 4786
- 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester (9CI)
- 3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
- Ethyl Methyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Photolysis Product)
-
- Inchi: 1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3
- Chiave InChI: YEHVABIPGJLMET-UHFFFAOYSA-N
- Sorrisi: O=C(C1C(C2C=C([N+](=O)[O-])C=CC=2)=C(C(OCC)=O)C(C)=NC=1C)OC
Proprietà calcolate
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 26
- Conta legami ruotabili: 6
- Complessità: 534
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 15
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.259±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 59-61 ºC
- Solubilità: Quasi insolubile (0,061 g/l) (25°C),
Dehydronitrendipine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0905005 |
Dehydronitrendipine |
89267-41-4 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| TRC | D229990-10mg |
Dehydronitrendipine |
89267-41-4 | 10mg |
$ 63.00 | 2023-09-08 | ||
| TRC | D229990-50mg |
Dehydronitrendipine |
89267-41-4 | 50mg |
$ 265.00 | 2023-09-08 | ||
| TRC | D229990-100mg |
Dehydronitrendipine |
89267-41-4 | 100mg |
$487.00 | 2023-05-18 | ||
| TRC | D229990-250mg |
Dehydronitrendipine |
89267-41-4 | 250mg |
$973.00 | 2023-05-18 | ||
| Biosynth | ID57949-10 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 10mg |
$63.60 | 2023-01-04 | ||
| Biosynth | ID57949-25 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 25mg |
$127.00 | 2023-01-04 | ||
| Biosynth | ID57949-50 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 50mg |
$191.00 | 2023-01-04 | ||
| Biosynth | ID57949-100 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 100MG |
$636.00 | 2023-01-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0905005 |
89267-41-4 | ¥1556.7 | 2023-01-14 |
Dehydronitrendipine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Methanol ; 8 h
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetic acid , Acetonitrile ; 15 °C
Riferimento
- Photoinduced Aromatization of Dihydropyridines, Synthesis, 2016, 48(23), 4221-4227
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: (SP-5-12)-Chloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]iron Solvents: Acetic acid ; rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7
Riferimento
- A highly efficient biomimetic aromatization of Hantzsch-1,4-dihydropyridines with t-butylhydroperoxide, catalyzed by iron(III) phthalocyanine chloride, Bioorganic & Medicinal Chemistry, 2008, 16(20), 9276-9282
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Nitric acid Solvents: Water
Riferimento
- Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes and immunochemical evidence for the involvement of a form of cytochrome P-450, Journal of Medicinal Chemistry, 1986, 29(9), 1596-603
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Tempo , Sodium nitrite , Iron chloride (FeCl3) Solvents: Acetic acid , Acetonitrile ; 45 min, rt
Riferimento
- An efficient transition-metal-chloride/sodium-nitrite/TEMPO catalytic system for aerobic oxidative aromatization of Hantzsch 1,4-dihydropyridines, Journal of Chemical Research, 2013, 37(7), 409-412
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Carbamide peroxide Catalysts: Iodine Solvents: Ethyl acetate ; 1.55 h, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt
Riferimento
- An efficient, metal-free, room temperature aromatization of Hantzsch-1,4-dihydropyridines with urea-hydrogen peroxide adduct, catalyzed by molecular iodine, Tetrahedron, 2008, 64(24), 5649-5656
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Methanol ; rt
Riferimento
- Intramolecular Electron Transfer in the Photochemistry of Some Nitrophenyldihydropyridines, Journal of Organic Chemistry, 2006, 71(5), 2037-2045
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Acetic acid , Lead tetraacetate Solvents: Dichloromethane ; 15 min, rt; 60 min, rt
Riferimento
- Mild, selective, and high-yield oxidation of Hantzsch 1,4-dihydropyridines with lead(IV) acetate, Heterocycles, 2005, 65(1), 23-35
Metodo di produzione 9
Condizioni di reazione
Riferimento
- A polarographic study of the photodegradation of nitrendipine, Journal of Pharmaceutical and Biomedical Analysis, 1990, 8(1), 43-7
Dehydronitrendipine Raw materials
Dehydronitrendipine Preparation Products
Dehydronitrendipine Letteratura correlata
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
89267-41-4 (Dehydronitrendipine) Prodotti correlati
- 67035-22-7(3,5-dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti